Reactive Black 5

Description

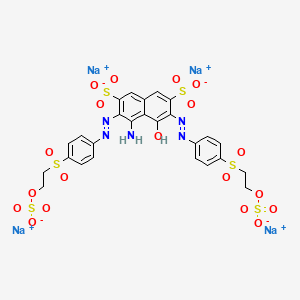

Properties

CAS No. |

17095-24-8 |

|---|---|

Molecular Formula |

C26H25N5NaO19S6 |

Molecular Weight |

926.9 g/mol |

IUPAC Name |

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H25N5O19S6.Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |

InChI Key |

RYYUIUNQKALCNQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)O)N)O)S(=O)(=O)CCOS(=O)(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Enduring Significance of a Workhorse Dye

An In-Depth Technical Guide to Reactive Black 5: Structure, Properties, and Applications

This compound (RB5), known commercially as Remazol Black B, stands as one of the most widely utilized azo dyes in the textile and printing industries.[1] Its prevalence is rooted in its high stability, brilliant black color with a green undertone, low energy consumption during dyeing, and cost-effectiveness.[1][2] As a diazo, vinyl sulfone-type reactive dye, its defining characteristic is the ability to form strong, covalent bonds with textile fibers, resulting in excellent wash fastness.[1]

This guide offers a comprehensive technical overview of this compound, designed for researchers and scientists. It delves into its core chemical structure, physicochemical properties, mechanism of action, and the profound environmental implications of its widespread use, alongside a practical protocol for its remediation.

Core Chemical Identity and Physicochemical Properties

This compound is a complex bis(azo) compound.[3][4] Its structure is centered on a substituted naphthalene core, with two aryldiazenyl moieties at positions 3 and 6.[5] The key to its reactivity lies in the two 4-(2-sulfooxyethylsulfonyl)phenyl groups, which serve as the reactive handles for fiber binding. The molecule is rich in functional groups, including two azo-class chromophores which are responsible for its color, as well as auxochromes like amino (-NH2), hydroxyl (-OH), and multiple sulfonate (-SO3-) and sulfone (-SO2-) groups that enhance water solubility and fiber affinity.[6][7]

The chemical formula for this compound is C₂₆H₂₁N₅Na₄O₁₉S₆, with a corresponding molecular weight of approximately 991.8 g/mol .[2][5][6][7]

Key Identification and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonato-oethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | [5] |

| Synonym | C.I. This compound, Remazol Black B | [1][2] |

| CAS Number | 17095-24-8 | [2][5] |

| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ | [5][6][7] |

| Molecular Weight | 991.82 g/mol | [2][5] |

| Appearance | Black Powder | [3][8] |

| Solubility in Water | 100 g/L at 20°C; >200 g/L at 80°C | [2][3] |

| Maximum Absorption (λmax) | 599 nm | [9] |

Chemical Structure Visualization

Caption: Simplified representation of this compound's core structure.

Mechanism of Action: Covalent Fixation to Fibers

The efficacy of this compound stems from its vinyl sulfone chemistry. The dye is applied to the fiber in its stable 2-sulfooxyethylsulfonyl form. The dyeing process is a self-validating system initiated by a change in pH.

-

Activation Step: Under alkaline conditions (typically achieved by adding sodium carbonate or sodium hydroxide), the dye undergoes an elimination reaction. The 2-sulfooxyethyl group is eliminated, forming a highly electrophilic vinyl sulfone group (-SO₂-CH=CH₂). This is the activated, fiber-reactive form of the dye.

-

Covalent Bonding (Fixation): The activated vinyl sulfone group readily undergoes a nucleophilic addition reaction (Michael addition) with nucleophiles present in the textile fiber. For cellulosic fibers like cotton, the hydroxyl groups (-OH) act as the nucleophiles. For protein fibers like wool or nylon, the amino groups (-NH₂) are the primary reaction sites. This reaction forms a stable, covalent ether or amine bond, permanently fixing the dye to the fiber.

-

Competing Reaction (Hydrolysis): A critical, and undesirable, side reaction is the hydrolysis of the activated vinyl sulfone group with water (hydroxide ions). This reaction forms the non-reactive 2-hydroxyethylsulfonyl derivative, which can no longer bind to the fiber. This hydrolyzed dye remains in the effluent, contributing significantly to water pollution and reducing the overall efficiency of the dyeing process.

Reaction Pathway Diagram

Caption: The activation and reaction pathway of this compound during dyeing.

Environmental Impact and Remediation Strategies

The very stability that makes this compound an excellent dye also renders it a persistent environmental pollutant.[1] Its high water solubility and the significant portion that undergoes hydrolysis lead to intensely colored wastewater.[1] The discharge of these effluents is a major environmental concern for several reasons:

-

Aesthetic Pollution and Photosynthesis Inhibition: Even trace amounts of RB5 are highly visible and can block sunlight penetration in water bodies, inhibiting photosynthesis and disrupting aquatic ecosystems.[1]

-

Toxicity: RB5 is considered a toxic, mutagenic, and teratogenic compound.[1] Long-term exposure has been linked to various health issues, including skin irritation, respiratory problems, and an increased risk of cancer.[1][10]

-

Recalcitrance: The complex aromatic structure and the presence of sulfonate groups make RB5 resistant to biodegradation.[1]

Consequently, numerous methods have been developed to remove RB5 from wastewater, including photocatalytic degradation, ozonation, coagulation, and biological treatments.[1][11] Among these, adsorption is often highlighted as a simple, cost-effective, and highly efficient method.[1][10]

Experimental Protocol: Adsorptive Removal of this compound from an Aqueous Solution

This protocol details a standard laboratory procedure for evaluating the effectiveness of an adsorbent, such as a C/TiO₂ composite, for the removal of this compound from a synthetic effluent. The principle relies on quantifying the decrease in dye concentration in the solution after contact with the adsorbent using UV-Vis spectrophotometry.

Methodology

-

Preparation of RB5 Stock Solution (1000 mg/L):

-

Accurately weigh 1.000 g of this compound powder.

-

Dissolve the powder in a small amount of deionized water in a 1000 mL volumetric flask.

-

Bring the flask to the final volume with deionized water and mix thoroughly until the dye is completely dissolved. This is the stock solution.

-

-

Preparation of Standard Solutions for Calibration Curve:

-

From the 1000 mg/L stock solution, prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 50, and 100 mg/L) by serial dilution in volumetric flasks.

-

Measure the absorbance of each standard solution at the λmax of RB5 (599 nm) using a UV-Vis spectrophotometer, with deionized water as the blank.

-

Plot a calibration curve of Absorbance vs. Concentration (mg/L). This curve will be used to determine the concentration of unknown samples.

-

-

Batch Adsorption Experiment:

-

Prepare a working solution of RB5 (e.g., 100 mg/L) by diluting the stock solution.

-

Accurately weigh a fixed amount of the adsorbent (e.g., 0.1000 g) into a series of Erlenmeyer flasks (e.g., 125 mL).[9]

-

Add a fixed volume of the RB5 working solution (e.g., 10.00 mL) to each flask.[9]

-

Place the flasks on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25 °C).[9]

-

At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 180 minutes), remove one flask from the shaker.

-

-

Sample Analysis:

-

Immediately after removal from the shaker, filter the sample using a syringe filter or by centrifugation to separate the adsorbent from the solution.

-

Measure the absorbance of the clear filtrate (supernatant) at 599 nm using the UV-Vis spectrophotometer.

-

Using the previously generated calibration curve, determine the final concentration (C_f) of RB5 remaining in the solution.

-

-

Data Analysis:

-

Calculate the percentage of dye removed (Removal Efficiency, RE%) using the following equation: RE (%) = [(C_i - C_f) / C_i] * 100 Where:

-

C_i = Initial concentration of RB5 (mg/L)

-

C_f = Final concentration of RB5 (mg/L)

-

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (q, in mg/g) using the following equation: q = [(C_i - C_f) * V] / m Where:

-

V = Volume of the solution (L)

-

m = Mass of the adsorbent (g)

-

-

Experimental Workflow Diagram

Caption: Workflow for the laboratory-scale adsorptive removal of this compound.

Conclusion

This compound remains an indispensable component of the modern textile industry due to its superior dyeing properties. However, its chemical stability and high solubility present significant environmental challenges. A thorough understanding of its structure, reactive mechanism, and toxicological profile is paramount for developing effective and sustainable remediation technologies. Adsorption-based methods, as detailed in the experimental protocol, represent a promising avenue for treating RB5-contaminated effluents, turning a problematic waste stream into a manageable challenge for environmental science and engineering. Continued research into novel, high-capacity adsorbents is crucial for mitigating the environmental legacy of this otherwise highly effective industrial chemical.

References

-

ResearchGate. (n.d.). Chemical structure of the dye "this compound." Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectrum for the dye "this compound". Retrieved from [Link]

-

World dye variety. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Treatment of Water Contaminated with Reactive Black-5 Dye by Carbon Nanotubes. Retrieved from [Link]

-

SpringerLink. (n.d.). Removal of this compound from Waste Waters by Adsorption: A Comprehensive Review. Retrieved from [Link]

-

Brieflands. (n.d.). Adsorption of this compound Dye from Aqueous Solutions by Carbon Nanotubes and its Electrochemical Regeneration Process. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Characterization, and Application of an Ecofriendly C/TiO2 Composite to Efficiently Remove this compound (RB-5) Textile Dye from Aqueous Solutions. Retrieved from [Link]

-

PubChem. (n.d.). C.I. This compound. Retrieved from [Link]

Sources

- 1. jwent.net [jwent.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 17095-24-8 [chemicalbook.com]

- 4. C.I. This compound | C26H21N5Na4O19S6 | CID 135442967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. brieflands.com [brieflands.com]

- 11. Treatment of Water Contaminated with Reactive Black-5 Dye by Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C.I. Reactive Black 5

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Reactive Black 5

C.I. This compound (RB5) is a synthetic dye of significant importance in various scientific and industrial fields. It is a bis-azo dye, recognized for its intense black color and its ability to form strong, permanent bonds with substrates.[1] This technical guide provides a comprehensive overview of the molecular characteristics, properties, and applications of this compound, with a focus on its utility in research and development.

Core Molecular Identity

The foundational aspect of any chemical compound is its molecular structure and identity. This compound is a complex molecule with specific identifiers that are crucial for its accurate use in experimental settings.

Molecular Formula and Weight

This compound is most commonly available as a tetrasodium salt. The molecular details are summarized below:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ | [1][2][3] |

| Molecular Weight | 991.82 g/mol | [1][4] |

| CAS Number | 17095-24-8 | [2][3][5][6] |

| C.I. Number | 20505 | [1] |

The IUPAC name for this compound is Tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate.[1][3]

Chemical Structure

This compound is characterized by a central multi-substituted naphthalene core with two azo groups (-N=N-), classifying it as a bis-azo compound.[2][5] A key feature of its structure is the presence of two sulfatoethylsulfonyl groups, which are the reactive moieties of the dye.[1]

Caption: Simplified 2D representation of the this compound structure.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is essential for its application in various experimental protocols.

| Property | Value | Reference(s) |

| Appearance | Black powder | [1][5] |

| Solubility | Soluble in water (100 g/L at 20°C) | [5] |

| Melting Point | >300 °C | |

| λmax (in water) | 597 nm | |

| Density | 1.21 g/cm³ at 20 °C |

The aqueous solution of this compound is bluish-black.[5] Its high solubility in water is attributed to the multiple sulfonate groups, which also makes it suitable for various aqueous-based applications.

Mechanism of Reactivity: The Vinyl Sulfone Chemistry

This compound belongs to the vinyl sulfone class of reactive dyes.[1] The key to its functionality lies in the sulfatoethylsulfonyl group (-SO₂CH₂CH₂OSO₃⁻). Under alkaline conditions, this group undergoes an elimination reaction to form a highly electrophilic vinyl sulfone group (-SO₂CH=CH₂).[1]

This reactive vinyl sulfone intermediate is the cornerstone of the dye's ability to form covalent bonds. It readily reacts with nucleophilic groups, such as the hydroxyl groups (-OH) on cellulosic fibers or the amine groups (-NH₂) in proteins.[1] This reaction, a Michael-type addition, results in the formation of a stable ether or amine linkage, permanently attaching the dye to the substrate.[1]

Caption: Reaction mechanism of this compound with a nucleophilic substrate.

The primary experimental consideration is the control of pH. The activation to the vinyl sulfone form is efficient under mildly alkaline conditions (pH 10-11). However, at higher pH or in the presence of excess water, a competing hydrolysis reaction can occur, where the vinyl sulfone reacts with hydroxide ions instead of the substrate. This leads to the deactivation of the dye and reduced labeling efficiency.

Applications in Research and Life Sciences

While this compound is predominantly known as a textile dye, its reactive nature has led to its use in various research applications.

-

Bioconjugation: The vinyl sulfone group can react with amine and thiol groups on proteins and other biomolecules, making it a potential tool for bioconjugation and labeling studies.

-

Histology and Staining: It is used in hematology and histology for staining cellular components.

-

Environmental Science: Due to its prevalence as a textile effluent, this compound is often used as a model compound in studies on the bioremediation and photocatalytic degradation of azo dyes.[5]

-

Diagnostic Assays: It finds applications in the manufacturing of diagnostic assays.

Experimental Protocol: General Procedure for Labeling a Nucleophilic Substrate

This protocol provides a generalized workflow for the covalent labeling of a substrate (e.g., a protein or a functionalized surface) with this compound. The exact parameters, such as concentration, temperature, and reaction time, should be optimized for each specific application.

Objective: To covalently attach this compound to a substrate containing nucleophilic groups.

Materials:

-

This compound (dye content ≥50%)

-

Substrate with nucleophilic groups (e.g., protein with accessible lysine residues)

-

Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 10.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography or dialysis)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Dissolve the substrate in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the substrate.

-

Dye Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in the reaction buffer. Vortex to ensure complete dissolution.

-

Reaction Initiation: Add a molar excess of the this compound solution to the substrate solution. The optimal molar ratio of dye to substrate must be determined empirically but a starting point of 10:1 to 20:1 is common.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction can be performed at 4°C for a longer duration (e.g., overnight) to minimize substrate degradation if it is sensitive to higher temperatures.

-

Reaction Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted dye. Allow this to proceed for 30 minutes.

-

Purification: Remove the unreacted dye and byproducts from the labeled substrate using size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Confirm the successful labeling by measuring the absorbance of the purified product at the λmax of this compound (597 nm) and at a wavelength corresponding to the substrate (e.g., 280 nm for proteins). The degree of labeling can be calculated using the Beer-Lambert law.

Self-Validation and Causality:

-

Choice of Alkaline Buffer: The use of a carbonate-bicarbonate buffer at pH 10.5 is critical to activate the sulfatoethylsulfonyl group to the reactive vinyl sulfone.[1] This pH is a compromise to ensure efficient activation while minimizing potential damage to sensitive substrates like proteins.

-

Quenching Step: The addition of Tris buffer is a crucial self-validating step. It ensures that all reactive dye molecules are deactivated, preventing non-specific labeling in downstream applications.

-

Purification: The purification step is essential to remove any non-covalently bound dye, which could otherwise lead to false-positive signals or inaccurate quantification. Successful separation can be visually inspected and confirmed spectrophotometrically.

Conclusion

This compound is a versatile bis-azo dye with a well-defined reactive mechanism based on vinyl sulfone chemistry. Its molecular formula (C₂₆H₂₁N₅Na₄O₁₉S₆) and molecular weight (991.82 g/mol ) are key parameters for its use in quantitative scientific applications.[1][2][3] By understanding its chemical properties and the causality behind the experimental choices for its use, researchers can effectively employ this compound as a powerful tool for covalent labeling and staining in various scientific disciplines.

References

-

PubChem. (n.d.). C.I. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C.I. This compound | C26H21N5Na4O19S6 | CID 135442967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | 17095-24-8 [chemicalbook.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to C.I. Reactive Black 5

Abstract

This technical guide provides a comprehensive analysis of C.I. This compound (RB5), a prominent bis-azo reactive dye. It serves as a critical resource for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into its chemical identity, physicochemical properties, synthesis, and reaction mechanisms. The guide places a special emphasis on the definitive identification of its Chemical Abstracts Service (CAS) number, a crucial piece of data for regulatory compliance, safety management, and scientific research. Furthermore, this document outlines key analytical methodologies for the characterization of RB5, details its primary industrial applications, and provides essential safety and handling protocols.

C.I. This compound is a widely utilized vinyl sulfone-type reactive dye, valued for its ability to form strong, covalent bonds with cellulosic fibers, resulting in excellent wash fastness and a deep black shade.[1][2] Precise identification is paramount for scientific and industrial purposes. The primary and universally recognized CAS number for C.I. This compound is 17095-24-8 .[1][3][4][5] An older, now deprecated CAS number, 12225-25-1, is also associated with this compound in some literature and databases.[6][7]

The key identifiers and physicochemical properties of C.I. This compound are summarized below for clarity and easy reference.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1][6] |

| C.I. Number | 20505 | [1][6] |

| Primary CAS Number | 17095-24-8 | [1][3][5] |

| Deprecated CAS Number | 12225-25-1 | [6][7] |

| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ | [1][3][6] |

| Molecular Weight | 991.82 g/mol | [1][3] |

| IUPAC Name | Tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | [1][5][8] |

| Appearance | Black powder | [1][4] |

| Water Solubility | 100 g/L at 20°C; >200 g/L at 80°C | [1][4][6] |

| Maximum Absorption (λmax) | 597 nm | [1][9] |

Chemical Structure and Synthesis

C.I. This compound is a complex bis-azo compound.[1] Its molecular architecture is defined by a central 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid core, which is coupled with two diazotized 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate groups.[6] The key functional components are the two azo groups (-N=N-), which act as the primary chromophore, and the two sulfatoethylsulfonyl reactive groups (-SO₂CH₂CH₂OSO₃H).[9] These reactive groups are the foundation of its ability to covalently bond with substrates.

Synthesis Pathway

The synthesis of C.I. This compound is a multi-step process rooted in classical diazo chemistry.[1][6] The general workflow involves the diazotization of 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate, followed by two sequential coupling reactions with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

Caption: High-level synthesis workflow for C.I. This compound.

Reaction Mechanism with Cellulosic Fibers

The defining characteristic of this compound is its capacity to form a highly stable covalent bond with the hydroxyl (-OH) groups present in cellulosic fibers like cotton.[1] This reaction is the basis for its superior fastness properties. The fixation process is performed under alkaline conditions.

Activation and Covalent Fixation

-

Activation of the Reactive Group : In the presence of an alkali such as sodium carbonate, the stable sulfatoethylsulfonyl group undergoes a β-elimination reaction. This crucial step transforms it into the highly electrophilic vinyl sulfone group (-SO₂CH=CH₂).[1][2]

-

Nucleophilic Attack : The ionized hydroxyl group of the cellulose fiber (Cell-O⁻) acts as a nucleophile, attacking the terminal carbon of the vinyl sulfone group.

-

Covalent Bond Formation : This attack results in the formation of a stable ether linkage, permanently fixing the dye molecule to the fiber.[1]

Caption: Hydrolysis side reaction of C.I. This compound.

Experimental Protocols and Analytical Methodologies

Protocol for Dyeing Cotton Fabric (Laboratory Scale)

This procedure outlines a typical method for dyeing cotton with C.I. This compound.

-

Dyebath Preparation : Dissolve the required amount of C.I. This compound (e.g., 2% on weight of fabric) in deionized water. Add an electrolyte, such as sodium sulfate, to the dyebath to aid in dye exhaustion onto the fabric. [1]2. Dyeing Phase : Introduce the cotton fabric into the dyebath at ambient temperature. Gradually increase the temperature to the target dyeing temperature, typically around 60°C. [1]Maintain this temperature for 30-45 minutes to allow for dye diffusion into the fibers.

-

Fixation Phase : Add an alkali, typically sodium carbonate, to the dyebath to raise the pH to approximately 10.5-11.5. This initiates the covalent fixation reaction. [1]Continue the process for an additional 45-60 minutes.

-

Washing Off : After dyeing, rinse the fabric thoroughly with cold water. Perform a soaping treatment at or near boiling temperature to remove any unfixed, hydrolyzed dye, which is crucial for achieving optimal fastness. [1]5. Drying : Finally, rinse the dyed fabric and allow it to dry.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a fundamental technique for the characterization and quantification of RB5. [9]

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used. [9]2. Sample Preparation : Prepare a stock solution by accurately weighing a small amount of RB5 powder and dissolving it in a known volume of deionized water. Perform serial dilutions to obtain a concentration within the linear absorbance range of the instrument (typically < 1.0). [1][9]3. Measurement : Record the absorbance spectrum of the diluted solution over a wavelength range of 200-800 nm, using deionized water as the blank. [1][9]4. Data Analysis : Identify the wavelength corresponding to the highest absorbance peak in the visible region. For C.I. This compound, this λmax is consistently observed at approximately 597 nm. [1][9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an effective method for determining the content and purity of this compound. A common approach involves using a C18 column with a DAD (Diode-Array Detector). [10]This technique allows for the separation of the active dye from isomers and impurities.

Applications and Uses

-

Textile Dyeing : The primary application of C.I. This compound is for dyeing cellulosic fibers such as cotton and viscose, as well as for printing applications. [2][11]* Wastewater Treatment Research : Due to its complex and stable aromatic structure, RB5 is widely used as a model compound for developing and evaluating new methods for treating textile industry wastewater. [2][12]This includes studies on bioremediation, advanced oxidation processes (AOPs), and novel adsorbent materials. [2][4]

Safety and Handling

As a hazardous substance, proper handling of C.I. This compound is essential. [13]

-

Hazards : May cause sensitization by inhalation and skin contact. [13]Dust inhalation may irritate the respiratory tract. [13]It is considered a combustible solid, and dust clouds may form an explosive mixture with air. [13]* Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical-impermeable gloves (e.g., nitrile rubber), and eye protection. [13][14]If dust is generated, use a suitable respirator. [11]* Handling : Handle in a well-ventilated area. [14]Avoid all personal contact, including inhalation of dust. [13]Prevent fire caused by electrostatic discharge. [14]* Storage : Store in a dry, cool place in sealed original containers. [11]

References

- This compound - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- Chemical structure and properties of C.I. This compound. (n.d.). Benchchem.

- C.I.this compound. (n.d.). CymitQuimica.

- This compound | 17095-24-8. (n.d.). ChemicalBook.

- This compound. (2012, May 18). World dye variety.

- C.I.this compound. (2024, April 9). ChemBK.

- This compound. (n.d.). Space International.

- This compound Dye content = 50 17095-24-8. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). PubChem - NIH.

- C.I. This compound | C26H21N5Na4O19S6 | CID 135442967. (n.d.). PubChem.

- CAS 17095-24-8 this compound. (n.d.). Alfa Chemistry.

- This compound Azo Dye|For Research. (n.d.). Benchchem.

- CI this compound [ CAS# 17095-24-8 ] - SDS Samples. (n.d.). chemBlink.

- Spectroscopic Analysis of this compound: A Technical Guide for Structural Elucidation. (n.d.). Benchchem.

- This compound - Safety Data Sheet. (n.d.). ChemicalBook.

- Structure of C.I. This compound in hydrolyzed form. (n.d.). ResearchGate.

- C I Black 5 Textile Reactive Dyes Black Clothes Dye Reactive Black KN-B. (n.d.). Synthetic Dyes.

- Synthesis, Characterization, and Application of an Ecofriendly C/TiO2 Composite to Efficiently Remove this compound (RB-5) Textile Dye from Aqueous Solutions. (n.d.). ACS Omega.

- CN102964877A - Preparation method of reactive black dye. (n.d.). Google Patents.

- Chemical structure of C.I. This compound. (n.d.). ResearchGate.

- How to determine this compound dye. (2015, July 26). Chromatography Forum.

- Structure of C.I. This compound dye. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound Azo Dye|For Research [benchchem.com]

- 3. C.I.this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 17095-24-8 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C.I. This compound | C26H21N5Na4O19S6 | CID 135442967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How to determine this compound dye - Chromatography Forum [chromforum.org]

- 11. spaceint.com [spaceint.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemicalbook.com [chemicalbook.com]

Spectroscopic Properties of Reactive Black 5: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the spectroscopic properties of C.I. Reactive Black 5 (RB5), a prevalent bis-azo dye used extensively in the textile industry. Designed for researchers, analytical chemists, and professionals in environmental science and drug development, this document delves into the core spectroscopic techniques essential for the structural elucidation, quantification, and interaction analysis of RB5. We will explore the principles and practical applications of UV-Visible, Fourier-Transform Infrared, and Fluorescence Spectroscopy. This guide moves beyond mere data presentation to explain the causality behind experimental choices and protocols, ensuring a deep, field-proven understanding of how to leverage these techniques for robust scientific inquiry.

Molecular Structure and its Spectroscopic Implications

This compound (C₂₆H₂₁N₅Na₄O₁₉S₆; Molecular Weight: 991.82 g/mol ) is a complex anionic dye characterized by two distinct azo bonds (-N=N-), which function as the primary chromophore.[1] Its structure incorporates naphthalene and benzene sulfonic acid derivatives, enhancing its water solubility and providing sites for interaction. Critically, it possesses vinyl sulfone groups (-SO₂CH=CH₂) that can form covalent bonds with nucleophilic groups (like hydroxyls in cellulose), making it a "reactive" dye.[1]

The key to its spectroscopic signature lies in its extensive system of conjugated pi (π) electrons, spanning across the aromatic rings and the two azo groups. This electronic configuration is directly responsible for the dye's strong absorption of light in the visible spectrum, which gives it its intense black color.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is the cornerstone technique for analyzing RB5, primarily for quantification and for monitoring its chemical transformations, such as degradation or hydrolysis.

Principle and Chromophoric System

The absorption of light in the UV and visible regions by RB5 excites electrons from lower-energy molecular orbitals to higher-energy ones. The extensive conjugation in the RB5 molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows for strong π→π* electronic transitions upon absorption of photons in the visible range.

The spectrum of RB5 is characterized by three main absorption bands:

-

A strong, broad band in the visible region with a maximum absorbance (λmax) at approximately 597-600 nm. This peak is the source of the dye's color and is attributed to the π→π* transitions within the entire conjugated system, dominated by the two azo chromophores.[1][2]

-

A secondary band in the UV region around 310 nm, which corresponds to electronic transitions within the naphthalene aromatic ring systems.[1]

-

A third band, typically around 230 nm in the UV region, is associated with the benzene aromatic rings present in the molecule.[1]

The disappearance of the peak at ~597 nm is a direct and reliable indicator of the cleavage of the azo bonds, signifying the decolorization and degradation of the dye.[3][4]

Quantitative Analysis: The Beer-Lambert Law

The concentration of RB5 in an aqueous solution can be accurately determined using the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.

A = εbc

Where:

-

A is the absorbance (unitless) at λmax.

-

ε (epsilon) is the molar absorptivity (or molar extinction coefficient), a constant unique to the molecule at a specific wavelength (units: L mol⁻¹ cm⁻¹).[5] It represents the intrinsic ability of the molecule to absorb light.

-

b is the path length of the cuvette, typically 1 cm.[5]

-

c is the molar concentration of the dye (mol L⁻¹).

While a standardized literature value for the molar absorptivity of RB5 is not consistently reported, it is readily determined experimentally. This is achieved by preparing a series of standard solutions of known molar concentration, measuring their absorbance at λmax (597 nm), and plotting absorbance versus concentration. The slope of the resulting calibration curve will be equal to the molar absorptivity (ε) when a 1 cm path length is used.[6][7] This empirical determination is crucial for ensuring the accuracy of quantification in any specific experimental matrix.

Summary of UV-Vis Spectroscopic Data

| Wavelength (λmax) | Region | Corresponding Structural Feature / Electronic Transition |

| 597 - 600 nm | Visible | π→π* transitions in the conjugated bis-azo chromophore system.[1] |

| 310 - 318 nm | UV | π→π* transitions localized on the naphthalene aromatic rings.[1] |

| ~230 nm | UV | π→π* transitions localized on the benzene aromatic rings.[1] |

Experimental Protocol: UV-Vis Spectrophotometry

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required for accurate measurements.

-

Sample Preparation: a. Prepare a stock solution of RB5 (e.g., 100 mg/L) in deionized water. The dye is highly soluble in water. b. Perform serial dilutions to prepare a set of calibration standards (e.g., 5, 10, 15, 20, 25 mg/L). Ensure the highest concentration gives an absorbance reading below 1.5 AU to maintain linearity.[6] c. Prepare unknown samples, diluting them as necessary to fall within the calibration range.

-

Analysis: a. Set the spectrophotometer to scan a wavelength range of 200-800 nm.[1] b. Use a 1 cm path length quartz cuvette. c. Fill the reference cuvette with deionized water (or the same matrix as the sample, if not pure water) to record a baseline. d. Measure the absorbance of each standard and the unknown samples.

-

Data Interpretation: a. Identify the λmax from the spectral scan (~597 nm). b. Construct a calibration curve by plotting Absorbance at λmax vs. Concentration for the standards. c. Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within the RB5 molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This method is particularly valuable for confirming the dye's structure and for investigating how it interacts with other materials, such as adsorbents.

Interpreting the FT-IR Spectrum of RB5

The FT-IR spectrum provides a molecular "fingerprint." For RB5, key absorption bands are used to confirm the presence of its characteristic functional groups. Changes in these bands after processes like adsorption or degradation provide insight into the chemical mechanisms at play. For instance, a shift or broadening of the -OH and -NH bands after adsorption can indicate that these groups are directly involved in binding to a material's surface.

Summary of Characteristic FT-IR Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Corresponding Functional Group |

| 3400 - 3500 | Stretching | O-H (hydroxyl) and N-H (amine) groups |

| 2850 - 3000 | Symmetric/Asymmetric Stretching | C-H bonds in the aromatic rings |

| ~1600 | Stretching | C=C bonds within the aromatic rings |

| 1538 - 1483 | Stretching | Aromatic ring modes |

| 1100 - 1200 | Stretching | S=O in sulfonate (-SO₃⁻) and sulfone (-SO₂-) groups |

| 1000 - 1050 | Stretching | C-O bonds |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples, as it requires minimal sample preparation.

-

Sample Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. b. Place a small amount of solid, powdered RB5 dye directly onto the ATR crystal to ensure good contact.

-

Analysis: a. Record the spectrum, typically in the mid-infrared range (4000 to 400 cm⁻¹). b. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Interpretation: Correlate the observed absorption bands (peaks) with the known vibrational frequencies of functional groups to confirm the structure or identify changes.

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a molecule with a specific wavelength of light and measuring the light it emits at a longer wavelength. While a powerful tool for many molecules, it is not a primary technique for the analysis of RB5.

Causality: Azo dyes, including RB5, are known to be very weakly fluorescent or entirely non-fluorescent. This is because, upon absorbing a photon, the excited state of the molecule deactivates through highly efficient, non-radiative pathways. Processes such as rapid cis-trans photoisomerization around the -N=N- bond and internal conversion provide a much faster route for the molecule to return to its ground state than the emission of a fluorescent photon. Therefore, the fluorescence quantum yield is negligible, rendering this technique unsuitable for sensitive detection or quantification of RB5.

Integrated Spectroscopic Workflow

The true power of spectroscopy comes from integrating multiple techniques to build a complete picture of the sample. UV-Vis provides quantitative data and information on the electronic system, while FT-IR provides detailed structural information about the functional groups.

Application in Dye Degradation Studies

A common application is monitoring the breakdown of RB5 in wastewater treatment processes.

-

Initial State: The initial RB5 solution is characterized by both UV-Vis (strong absorbance at 597 nm) and FT-IR (characteristic peaks for azo, sulfonate, etc.).

-

During Treatment: Samples are taken over time. UV-Vis spectroscopy is used to rapidly quantify the remaining dye concentration by tracking the decrease in absorbance at 597 nm.

-

Final Products: After treatment, the 597 nm peak in the UV-Vis spectrum is gone, but new peaks may appear in the UV region, indicating the formation of aromatic amine byproducts. FT-IR analysis of the final solution (after solvent removal) can confirm the disappearance of azo-related bands and the appearance of new bands corresponding to the degradation products.

Logical Workflow Diagram

Caption: A typical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound is dominated by UV-Visible and FT-IR techniques. UV-Vis spectroscopy serves as an indispensable tool for quantification and for tracking the integrity of the dye's chromophoric system, making it central to environmental and degradation studies. FT-IR spectroscopy provides complementary structural information, offering a detailed fingerprint of the molecule's functional groups, which is vital for confirming identity and investigating interaction mechanisms. A comprehensive understanding of these techniques, their underlying principles, and their practical application is essential for any scientist working with this complex and environmentally significant dye.

References

-

Brieflands. (n.d.). Adsorption of this compound Dye from Aqueous Solutions by Carbon Nanotubes and its Electrochemical Regeneration Process. Retrieved from [Link]

-

Khan, I., Bhatti, H. N., & Amin, D. (2022). Microbial decolorization of this compound dye by Bacillus albus DD1 isolated from textile water effluent. PMC. Retrieved from [Link]

-

Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A.-G., El-Sapagh, S., & Sun, J. (2022). Efficient biodegradation and detoxification of this compound using a newly constructed bacterial consortium. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound dye molecular structure and absorption spectrum in the UV-Vis region. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of the dye this compound (RB5). Retrieved from [Link]

-

Guesmi, F., Felsner, M. L., Ben Hamissa, A., & Ghrabi, A. (2023). Removal of this compound Azo Dye from Aqueous Solutions by a Combination of Reduction and Natural Adsorbents Processes. MDPI. Retrieved from [Link]

-

Silva, T. L., Ronix, A., Pezoti, O., Souza, L. S., Kitala, A. D. S., Cazetta, A. L., & Almeida, V. C. (2021). Synthesis, Characterization, and Application of an Ecofriendly C/TiO2 Composite to Efficiently Remove this compound (RB-5) Textile Dye from Aqueous Solutions. ACS Omega. Retrieved from [Link]

-

Bellevue College. (n.d.). Beer's Law: Determining the Concentration of a Solution. Retrieved from [Link]

-

Nassehinia, H., et al. (2020). Solar photocatalytic degradation of this compound: by-products, bio-toxicity, and kinetic study. Desalination and Water Treatment. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectral analysis of a this compound and b Reactive Red 152. Retrieved from [Link]

-

Study.com. (2021). How to Find Molar Absorptivity Using the Beer-Lambert Law. Retrieved from [Link]

-

YouTube. (2021). Beer's Law, molar absorptivity constant, and concentration. Retrieved from [Link]

Sources

Reactive Black 5 UV-Vis absorption spectrum

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Reactive Black 5

Introduction

This compound (RB5) is a synthetic bis-azo dye belonging to the vinyl sulfone class of reactive dyes.[1][2] It is one of the most widely used dyes in the textile industry due to its deep black shade, high fixation efficiency, and excellent wash fastness on cellulosic fibers like cotton.[1][3] The complex aromatic structure of RB5, characterized by multiple chromophores and auxochromes, gives it its distinct color and chemical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and powerful analytical technique for the study of dyes like RB5. It provides critical information on the electronic structure of the molecule, enabling quantitative analysis, characterization of dye purity, and monitoring of degradation processes in environmental and industrial applications.[4][5] This technical guide offers a comprehensive examination of the UV-Vis absorption spectrum of this compound, intended for researchers, chemists, and professionals in drug development and environmental science. The guide details the physicochemical basis of the spectrum, a validated experimental protocol for its measurement, and its application in degradation studies.

Part 1: Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the UV-Vis spectrum of RB5 begins with its molecular identity and structure. The arrangement of atoms and electronic orbitals dictates how the molecule interacts with electromagnetic radiation.

Chemical Identity

This compound is a complex organic salt with the following key identifiers:

| Property | Value |

| C.I. Name | This compound[1][2] |

| CAS Number | 17095-24-8[1][6][7] |

| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆[1][2][4][8] |

| Molecular Weight | 991.82 g/mol [1][2][4][9] |

| IUPAC Name | Tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate[1][8] |

The Chromophoric System of RB5

The color of this compound arises from its extensive conjugated system of pi (π) electrons. The core structure responsible for absorbing visible light is the chromophore, which in RB5 is a combination of several interconnected components:

-

Bis-Azo Groups (-N=N-): RB5 contains two azo groups that act as the primary chromophores. These groups link the aromatic ring systems.[4]

-

Aromatic Rings: The structure includes a central 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid moiety linked to two 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate groups.[1][2] These naphthalene and benzene rings contribute to the delocalized π-electron system.

-

Auxochromes: The molecule also contains auxochromes, such as amino (-NH₂) and hydroxyl (-OH) groups. These functional groups, while not chromophores themselves, modulate the absorption characteristics of the chromophore, often intensifying the color (hyperchromic effect) and shifting the absorption maximum to longer wavelengths (bathochromic shift).

The absorption of light in the UV-Vis region corresponds to the excitation of electrons from lower energy molecular orbitals (e.g., π, n) to higher energy anti-bonding orbitals (π*). The large, conjugated system in RB5 lowers the energy gap for these transitions, pushing the primary absorption band into the visible region of the electromagnetic spectrum.[4]

Part 2: Analysis of the UV-Vis Absorption Spectrum

The UV-Vis spectrum of RB5 provides a unique fingerprint based on its electronic structure. The spectrum is typically recorded in an aqueous solution and displays characteristic absorption bands in both the ultraviolet and visible regions.[4]

Characteristic Absorption Bands

The spectrum of RB5 is defined by a major peak in the visible range and two secondary peaks in the UV range.

| Wavelength (λmax) | Region | Corresponding Structural Feature & Electronic Transition |

| 597 - 600 nm | Visible | This strong absorption band is responsible for the dye's deep color. It results from π→π* transitions within the extensive conjugated system of the two azo bonds linked to the aromatic naphthalene and benzene rings.[1][4][5][7][9] |

| 310 - 318 nm | UV (UVA) | This band is attributed to π→π* transitions primarily localized within the naphthalene aromatic ring system.[4][10] |

| ~230 nm | UV (UVC) | This absorption peak corresponds to π→π* electronic transitions within the benzene aromatic rings of the molecule.[4] |

Influence of Environmental Factors

The precise position and intensity of these absorption bands can be influenced by various experimental conditions, most notably the pH of the solution.

Effect of pH: The pH of the aqueous solution is a critical parameter in the analysis of RB5. The dye molecule contains multiple acidic sulfonate groups and basic amino groups, making it an anionic molecule in water.[11] Changes in pH can alter the protonation state of the amino and hydroxyl auxochromes. This modification of the electronic structure can lead to shifts in the absorption maxima (solvatochromism). For instance, studies on dye removal have shown that the optimal conditions for adsorption onto surfaces often occur at acidic pH (around 3.0), where electrostatic interactions between the anionic dye and a positively charged surface are maximized.[7] Conversely, microbial degradation studies have demonstrated high decolorization efficiency at neutral to slightly alkaline pH (7.0-9.0).[6][12] Therefore, maintaining a consistent and reported pH is essential for reproducible spectroscopic measurements.

Part 3: Practical Application & Experimental Workflow

UV-Vis spectroscopy is a cornerstone technique for the quantitative analysis of RB5 in solution, governed by the Beer-Lambert Law. This law states a linear relationship between absorbance, concentration, molar absorptivity, and path length, enabling the determination of dye concentration.

Standard Protocol for Measuring the UV-Vis Spectrum of RB5

This protocol outlines a self-validating procedure for obtaining a high-quality absorption spectrum of this compound.

1. Materials and Reagents:

-

This compound (analytical grade)

-

Deionized (DI) water or a suitable buffer solution (e.g., phosphate buffer for pH control)

-

Volumetric flasks and pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.[4]

3. Preparation of Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of RB5 powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the dye in approximately 70 mL of DI water (or buffer). Use sonication if necessary to ensure complete dissolution.

-

Once dissolved, bring the volume up to the 100 mL mark with the solvent. Mix thoroughly by inverting the flask multiple times. This is your 100 mg/L stock solution.

4. Preparation of Working Standards:

-

Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that fall within the linear range of the spectrophotometer (typically yielding an absorbance between 0.1 and 1.0 at the λmax). For example, prepare standards of 5, 10, 15, and 20 mg/L.

5. Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

-

Set the wavelength range to scan from 200 nm to 800 nm.

-

Fill a quartz cuvette with the blank solution (DI water or the same buffer used for the standards).

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the instrument across the entire wavelength range.

-

Empty the sample cuvette and rinse it with the lowest concentration standard before filling it with that standard.

-

Place the cuvette in the sample holder and acquire the absorption spectrum.

-

Repeat the measurement for all prepared standards, moving from the lowest to the highest concentration.

-

Record the absorbance value at the primary λmax (~597 nm) for each standard.

6. Data Analysis and Validation:

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

Perform a linear regression on the data. The system is validated if the correlation coefficient (R²) is ≥ 0.999. This confirms that the measurements adhere to the Beer-Lambert Law within the tested concentration range.

Workflow Visualization

The following diagram illustrates the logical flow for the spectroscopic analysis of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. jwent.net [jwent.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. Microbial decolorization of this compound dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. C.I. This compound | C26H21N5Na4O19S6 | CID 135442967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Removal of this compound Azo Dye from Aqueous Solutions by a Combination of Reduction and Natural Adsorbents Processes [mdpi.com]

- 10. Efficient biodegradation and detoxification of this compound using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Introduction: Deciphering the Molecular Signature of a Complex Dye

An In-Depth Technical Guide to the FT-IR Analysis of Reactive Black 5

This compound (RB5) is a cornerstone of the textile industry, a bis-azo reactive dye prized for its deep black shade and high fixation efficiency on cellulosic fibers.[1] Its utility, however, is matched by its molecular complexity. The molecule's large, multi-component structure, featuring two azo chromophores, multiple sulfonate and sulfone groups, and the critical vinyl sulfone reactive moiety, presents a significant analytical challenge.[2][3] Understanding the presence, state, and transformation of these functional groups is paramount for quality control, process optimization, environmental monitoring, and the development of effective dye degradation strategies.

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a powerful, non-destructive, and rapid analytical technique for this purpose.[4] By probing the vibrational modes of the covalent bonds within the RB5 molecule, FT-IR provides a distinct spectral "fingerprint." This guide offers a detailed exploration of the FT-IR analysis of this compound, moving beyond a simple recitation of peaks to explain the causal links between molecular structure and spectral features, empowering researchers to interpret their data with confidence and insight.

The Molecular Architecture of this compound

To interpret the FT-IR spectrum of RB5, one must first appreciate its intricate chemical structure. It is not a simple molecule but a carefully designed assembly of functional components, each with a specific role and a corresponding vibrational signature. The key functional groups include the chromophoric azo linkages, the water-solubilizing sulfonate groups, the reactive vinyl sulfone system (or its sulfatoethylsulfonyl precursor), and various aromatic and amine structures.[3][5]

Caption: Key functional components of the this compound molecule.

Core Principles: How FT-IR Interrogates Molecular Bonds

FT-IR spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The primary vibrational modes responsible for the key features in an RB5 spectrum are stretching (a change in bond length) and bending (a change in bond angle). For example, the strong double bonds in sulfone (S=O) and azo (-N=N-) groups have characteristic stretching frequencies that make them readily identifiable.

Caption: Absorption of IR radiation excites a specific bond vibration.

A Validated Experimental Workflow for RB5 Analysis

Obtaining a high-quality, reproducible FT-IR spectrum of RB5 requires a systematic approach. The choice of sampling technique is critical. For solid RB5 powder, Attenuated Total Reflectance (ATR) is often the method of choice due to its minimal sample preparation and ease of use.[6] An alternative, traditional method involves preparing a potassium bromide (KBr) pellet, which can sometimes yield higher resolution spectra but is more labor-intensive.[6]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Reactive Black 5

This guide provides a comprehensive examination of the thermal stability and decomposition pathways of Reactive Black 5 (RB5), a ubiquitous diazo dye in the textile industry. An understanding of its behavior under thermal stress is critical not only for optimizing dyeing processes but also for assessing its environmental fate and developing effective remediation strategies. We will delve into the fundamental chemistry of RB5, the analytical methodologies used to probe its thermal limits, and the mechanisms governing its breakdown.

Introduction to this compound (RB5)

This compound (C₂₆H₂₁N₅Na₄O₁₉S₆) is a highly water-soluble anionic diazo dye, prized for its ability to form strong, covalent bonds with cellulosic fibers like cotton, leading to excellent wash fastness.[1][2] Its widespread use, however, raises concerns about its persistence and the potential toxicity of its degradation products when released into the environment.[3][4] The molecular integrity of RB5, particularly the stability of its two azo (-N=N-) linkages, is highly susceptible to thermal energy, which can initiate decomposition into various aromatic compounds.[1][5] Therefore, a rigorous evaluation of its thermal profile is a paramount concern for both industrial process control and environmental science.

Chemical Structure of this compound

The structure of RB5 is characterized by a central H-acid core, two azo chromophores, and two vinyl sulfone reactive groups. These vinyl sulfone groups are responsible for the covalent bond formation with fibers under alkaline conditions.

Caption: Chemical structure of this compound (RB5).

Factors Governing Thermal Stability

The rate and pathway of RB5's thermal degradation are not intrinsic properties but are heavily influenced by the surrounding chemical environment. Understanding these factors is key to predicting its behavior.

-

Temperature: As a primary driver, increasing temperature provides the activation energy needed to break chemical bonds. For reactive dyes, higher temperatures accelerate both the desired fixation reaction with fibers and the undesired hydrolysis and decomposition reactions.[2][6] While dyeing processes are carefully controlled within optimal temperature ranges (e.g., 60°C), uncontrolled exposure to higher temperatures leads to rapid degradation.[7]

-

pH: The pH of the solution is a critical variable.[1] Alkaline conditions are necessary to activate the vinyl sulfone groups for reaction with cellulose. However, pH also affects the stability of the dye itself. Studies show that both the rates of hydrolysis and elimination reactions of RB5 increase with temperature and initial pH.[6] Degradation is often facilitated in acidic solutions, with one study noting an 89% degradation efficiency at pH 3.0 compared to 43% at pH 9.0 for a related system.[8]

-

Atmosphere: The composition of the surrounding atmosphere dictates the chemical nature of the decomposition.

-

Inert Atmosphere (Nitrogen, Argon): In the absence of oxygen, the process is true pyrolysis. This isolates the effects of thermal energy on the molecule's structure, primarily leading to the cleavage of the weakest bonds, such as the azo linkages.[5] Analytical techniques like Thermogravimetric Analysis (TGA) are typically performed under an inert gas flow to prevent oxidative side reactions.[1][5]

-

Oxidative Atmosphere (Air, Oxygen): The presence of oxygen introduces oxidative degradation pathways, which can lead to a more complex mixture of smaller, oxygenated organic molecules and a lower decomposition temperature compared to pyrolysis.

-

-

Catalysts: The presence of certain substances can significantly accelerate decomposition. For example, copper (II) sulfate has been shown to act as a catalyst in the thermolysis of RB5, markedly increasing the degradation rate constant by destabilizing the azo bond's π-electron system.[9]

Experimental Analysis of Thermal Decomposition

To quantitatively assess the thermal stability of RB5, a suite of thermal analysis techniques is employed. The combination of these methods provides a comprehensive picture of both mass loss and energetic changes during decomposition.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for evaluating thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[1][10] The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) pinpoint the onset temperature of decomposition and the temperatures of maximum decomposition rates.[1]

Experimental Protocol: TGA of this compound

-

Sample Preparation: Accurately weigh 3-10 mg of dry RB5 powder into an inert TGA sample pan (e.g., alumina or platinum).[1]

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an oxygen-free environment.[5]

-

Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Initiate a linear heating ramp, typically 10°C/min, up to a final temperature of 800-1000°C.[1]

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass remaining versus temperature. Calculate the first derivative of this curve (DTG) to identify the temperatures at which the rate of mass loss is maximal. The onset of decomposition is typically determined from the initial deviation from the baseline of the TGA curve.

Caption: Standard experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

DSC is a complementary technique that measures the heat flow into or out of a sample as a function of temperature.[11] When run simultaneously with TGA, it allows for the differentiation between physical transitions (like melting, which involves no mass loss) and chemical reactions (like decomposition, which involves mass loss).[10][11] The decomposition of azo dyes is typically an exothermic process, which appears as a sharp peak on the DSC curve corresponding to the mass loss event seen in the TGA data.[12]

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

While TGA and DSC quantify when and how much a material decomposes, Py-GC/MS identifies what it decomposes into. In this technique, the sample is rapidly heated (pyrolyzed) to a specific decomposition temperature in an inert atmosphere, and the resulting volatile fragments are immediately separated by a gas chromatograph and identified by a mass spectrometer.[5] This is the definitive method for elucidating the specific aromatic amines and other byproducts formed during thermal breakdown.[5][13]

Decomposition Mechanism of this compound

The thermal decomposition of RB5 is a multi-step process initiated by the scission of its most thermally labile bonds.

-

Initial Cleavage of Azo Bonds: The primary and most critical step in the thermal degradation of azo dyes is the homolytic cleavage of the two nitrogen-nitrogen double bonds (-N=N-).[1][5] This is the lowest energy decomposition pathway and results in the formation of several highly reactive radical species.

-

Formation of Aromatic Amines: These initial radical fragments stabilize by abstracting hydrogen atoms from the surrounding environment or adjacent molecules, leading to the formation of various aromatic amines.[1][14] Analysis of RB5 degradation products has identified compounds such as naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline, confirming the cleavage of the azo linkages.[13]

-

Secondary Fragmentation: At higher temperatures, the aromatic amines and other primary fragments undergo further decomposition. This can involve the cleavage of C-N, C-S, and C-C bonds, as well as the breakdown of the naphthalene and benzene rings themselves, resulting in a complex mixture of smaller volatile compounds and a stable carbonaceous char residue.

Caption: Generalized thermal decomposition pathway for RB5.

Summary of Quantitative Data

The following table summarizes key parameters related to the stability and degradation of this compound, compiled from various studies.

| Parameter | Condition | Value/Observation | Reference |

| Decomposition Onset | TGA, Inert Atmosphere | General for water-soluble azo dyes: > 280 °C | [1] |

| Optimal Temperature | Biodegradation | 30 - 40 °C | [1][3] |

| Decolorization | Thermolysis (pH 10, Mn-Al catalyst) | 100% in 40 minutes | [1] |

| Kinetic Model | Biodegradation | Follows first-order kinetics | [3][15] |

| Kinetic Rate Constant (k) | Biodegradation at 40°C | 0.0523 s⁻¹ | [3] |

| Activation Energy (Ea) | Biodegradation | 34.46 kJ/mol | [15] |

| Effect of pH | Hydrolysis at 40°C | Equilibrium at pH 4.4; rate increases with higher initial pH | [6] |

| Pyrolysis Temperature | For Biochar Production | 450 °C | [16][17] |

Conclusion

The thermal stability of this compound is a complex function of temperature, pH, and the surrounding chemical atmosphere. The primary decomposition pathway involves the cleavage of its two azo bonds, leading to the formation of aromatic amines, which can undergo further fragmentation at elevated temperatures. Analytical techniques such as TGA, DSC, and Py-GC/MS are essential tools for characterizing these processes, providing critical data for the safe handling, application, and environmental management of this widely used dye. The insights gained from these studies guide the optimization of dyeing processes to maximize fixation while minimizing degradation, and they inform the development of advanced oxidation and biological treatments for the effective remediation of dye-contaminated wastewater.

References

-

Dangi, A. K., Yadav, K., Sharma, B., & Shukla, P. (2022). Microbial decolorization of this compound dye by Bacillus albus DD1 isolated from textile water effluent. PMC. Retrieved from [Link]

-

Saratale, R. G., Saratale, G. D., Chang, J. S., & Govindwar, S. P. (2011). Azo dyes degradation by microorganisms – An efficient and sustainable approach. NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo dye. Wikipedia. Retrieved from [Link]

-

Lim, S. L., et al. (2017). Degradation reaction of Diazo this compound dye with copper (II) sulfate catalyst in thermolysis treatment. PubMed. Retrieved from [Link]

-

Quora. (2020). What are the steps of degradation of azo dyes?. Quora. Retrieved from [Link]

-

Bai, X., et al. (2012). Hydrolytic Stability of this compound and the Preparation of Ink. ResearchGate. Retrieved from [Link]

-

Ogunlalu, O. O., et al. (2019). Azo dye Acid Red 27 decomposition kinetics during ozone oxidation and adsorption processes. Taylor & Francis Online. Retrieved from [Link]

-

Mishra, S., & Maiti, A. (2022). Optimization, kinetics, and thermodynamics aspects in the biodegradation of this compound (RB5) dye from textile wastewater using isolated bacterial strain, Bacillus albus DD1. IWA Publishing. Retrieved from [Link]

-

Chen, W. S., & Hsieh, C. T. (2017). Kinetic study of this compound degradation by Fe2+/S2O82− process via interactive model-based response surface methodology. IWA Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Studies of this compound (RB5) Dye Standard Solution in Various Conditions Using UV–VIS Spectrophotometry. ResearchGate. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). Photodegradation of this compound by Titanium Oxide Film Obtained with Ultrasonic Pyrolysis Technique. Cambridge University Press. Retrieved from [Link]

-

MDPI. (2022). Removal of this compound Dye by Banana Peel Biochar and Evaluation of Its Phytotoxicity on Tomato. MDPI. Retrieved from [Link]

-

MDPI. (2019). This compound Degradation on Manganese Oxides Supported on Sodium Hydroxide Modified Graphene Oxide. MDPI. Retrieved from [Link]

-

RSC Publishing. (2023). Adsorption and decolorization study of this compound by immobilized metal–organic framework of UiO-66 and Gloeophyllum trab. RSC Publishing. Retrieved from [Link]

-

Textile Learner. (2021). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Textile Learner. Retrieved from [Link]

-

ResearchGate. (n.d.). Adsorption of Reactive Black-5 by Pine Needles Biochar Produced Via Catalytic and Non-catalytic Pyrolysis. ResearchGate. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis, Characterization, and Application of an Ecofriendly C/TiO2 Composite to Efficiently Remove this compound (RB-5) Textile Dye from Aqueous Solutions. ACS Publications. Retrieved from [Link]

-

Fashion Sustainability Directory. (n.d.). How Does Temperature Affect Dyeing?. Fashion Sustainability Directory. Retrieved from [Link]

-

PubMed. (2010). Decolorization of dye this compound by newly isolated thermophilic microorganisms from geothermal sites in Galicia (Spain). PubMed. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (2003). Studies of the Kinetics of Dye Decomposition in Water Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Dye decomposition kinetics by UV/H2O2: Initial rate analysis by effective kinetic modelling methodology. ResearchGate. Retrieved from [Link]

-

Cotton Incorporated. (n.d.). Chemistry of Fiber Reactive/Disperse Dyes in the Printing Process. Cotton Incorporated. Retrieved from [Link]

-

Semantic Scholar. (2005). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Semantic Scholar. Retrieved from [Link]

-

PubMed. (2016). Degradation of this compound dye by a newly isolated bacterium Pseudomonas entomophila BS1. PubMed. Retrieved from [Link]

-

An-Najah Staff. (2005). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah National University. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Analysis of Natural Dyes from Historical Objects by High Performance Liquid Chromatography and Electromigration Techniques. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (n.d.). General characteristics of this compound. ResearchGate. Retrieved from [Link]

-

Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA, black) and differential scanning.... ResearchGate. Retrieved from [Link]

-

Paul, D. (n.d.). Effect of Temperature on Dyeing Cotton Knitted Fabrics with Reactive Dyes. JSERBR. Retrieved from [Link]

-

MDPI. (2023). Removal of this compound Azo Dye from Aqueous Solutions by a Combination of Reduction and Natural Adsorbents Processes. MDPI. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Retrieved from [Link]

-

UVicSPACE. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. University of Victoria. Retrieved from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]

- 3. Microbial decolorization of this compound dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. oaji.net [oaji.net]

- 8. mdpi.com [mdpi.com]

- 9. Degradation reaction of Diazo this compound dye with copper (II) sulfate catalyst in thermolysis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of this compound dye by a newly isolated bacterium Pseudomonas entomophila BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. iwaponline.com [iwaponline.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Toxicological data and safety information for Reactive Black 5

An In-Depth Technical Guide to the Toxicological Profile and Safety of C.I. Reactive Black 5

Executive Summary

C.I. This compound (RB5) is a widely used diazo reactive dye in the textile industry. While valued for its efficacy in dyeing cellulosic fibers, its toxicological and ecotoxicological profile necessitates careful handling and risk management. This guide provides a comprehensive analysis of the available scientific data on RB5, intended for researchers, toxicologists, and professionals in chemical safety and drug development. The primary hazards associated with RB5 are skin and respiratory sensitization. Genotoxic effects have been observed in several non-mammalian test systems. The carcinogenicity of RB5 itself has not been fully elucidated, but like other azo dyes, its metabolic breakdown can yield aromatic amines, a chemical class that includes known carcinogens. Environmentally, the dye exhibits toxicity to various aquatic organisms and its degradation can, under certain conditions, lead to products with increased toxicity. This document synthesizes the current understanding of RB5's hazards, outlines relevant experimental protocols for its assessment, and provides guidance on safe handling procedures.

Chemical Identity and Properties

This compound (CAS No: 17095-24-8) is a poly-aromatic sulfonated diazo dye. Its chemical structure is characterized by two azo (-N=N-) groups, which are responsible for its color, and vinyl sulfone reactive groups that form covalent bonds with fibers. Its high water solubility facilitates its use in dyeing processes but also contributes to its environmental mobility if released in effluents.[1][2]

| Identifier | Value |

| Chemical Name | C.I. This compound |

| CAS Number | 17095-24-8 |

| EINECS Number | 241-164-5 |

| Synonyms | Remazol Black B, Reactive Black KN-B |

| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ |

| Appearance | Black Powder |

| Solubility | Soluble in water |

Mammalian Toxicology

The toxicological profile of this compound is primarily characterized by its sensitization potential, with lower concern for acute systemic toxicity. The main risks are associated with occupational exposure, particularly through inhalation of dust and direct skin contact.[3][4]

Acute Toxicity

Based on available data, this compound exhibits low acute toxicity following oral ingestion. This is common for many azo dyes, which are often poorly absorbed from the gastrointestinal tract.[5]

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg | [6] |

Skin and Eye Irritation

This compound is not classified as a significant skin irritant based on animal models.[3] However, direct contact may cause mild, transient irritation. In case of eye contact, it can cause transient discomfort, characterized by tearing and redness, similar to windburn, and slight abrasive damage is possible.[3] Prolonged or repeated skin contact should be avoided.

Sensitization: A Primary Hazard

The most significant direct health risks for humans exposed to this compound are allergic reactions. It is recognized as both a skin and respiratory sensitizer.[3][6][7][8]

-